molecular formula C24H25ClN4O3 B2542346 N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide CAS No. 478064-37-8

N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide

Cat. No.: B2542346
CAS No.: 478064-37-8
M. Wt: 452.94
InChI Key: VNCVAYONEIIHLK-UHFFFAOYSA-N
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Description

N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide is a useful research compound. Its molecular formula is C24H25ClN4O3 and its molecular weight is 452.94. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates potent and selective inhibition for the CB1 cannabinoid receptor. Molecular interaction studies using the AM1 molecular orbital method identified distinct conformations contributing to its energetic stability and pharmacophore models. This research provides insights into the structural requirements for CB1 receptor binding and antagonist activity, suggesting the significance of specific substituents and conformations in receptor interaction (Shim et al., 2002).

Synthesis and Antibacterial Study

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and demonstrated moderate to significant antibacterial activity. The structural modifications and synthesis process highlight the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Drug Metabolism and Pharmacokinetics

The novel orexin 1 and 2 receptor antagonist, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, has been studied for its metabolism and pharmacokinetics in humans. This research outlines the drug's elimination pathways, half-life, and principal circulating components, providing crucial information for its development for insomnia treatment (Renzulli et al., 2011).

Molecular Docking and In Vitro Screening

A series of novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential for further pharmacological exploration (Flefel et al., 2018).

Synthesis of NESS 0327 as a CB1 Cannabinoid Receptor Antagonist

The compound NESS 0327 was synthesized and evaluated for its selectivity and affinity towards cannabinoid CB1 and CB2 receptors. Demonstrating high selectivity for the CB1 receptor, NESS 0327 is proposed as a novel antagonist with potential implications in studying cannabinoid receptor functions (Ruiu et al., 2003).

Properties

IUPAC Name

N'-(1-benzylpiperidine-4-carbonyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3/c1-16-21(22(28-32-16)19-9-5-6-10-20(19)25)24(31)27-26-23(30)18-11-13-29(14-12-18)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCVAYONEIIHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.